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molecular formula C21H12F2O B8790125 (4-FLUOROPHENYL){4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHANONE

(4-FLUOROPHENYL){4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHANONE

Cat. No. B8790125
M. Wt: 318.3 g/mol
InChI Key: PYJROGCYZUAOTO-UHFFFAOYSA-N
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Patent
US06303733B1

Procedure details

Into a 250 mL, 3-neck, round-bottom flask equipped with a magnetic stirrer, a thermocouple, and a condenser were placed 12.00 g (100.0 mMol) of 1-ethynyl-4-fluorobenzene, 27.93 g (100.0 mMol) of 4-bromo-4′-fluorobenzophenone (Rieke Metals, Inc.), 1.5 g of tetrakis(triphenylphosphine)palladium[0], and 150 mL of de-aerated triethylamine. The reaction mixture was heated to 80° C. with stirring under argon for 3 hr and then cooled to ambient overnight (16 hr) with stirring. The reaction mixture was filtered to remove a white precipitate of triethylamine hydrobromide. The triethylamine solvent was evaporated and the solids obtained were dissolved in dichloromethane. The resulting solution was washed with water (2×50 mL), 2% HCl (2×50 mL), brine, and then dried over sodium sulfate. After removal of the solvent, the crude 4-fluoro-4′-(4-fluorobenzoyl)tolane was purified by silica gel column chromatography using hexanes as the elutant. White crystals having a melting point of 190-191° C. were obtained in a yield of 81%.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
27.93 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis(triphenylphosphine)palladium[0]
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][CH:4]=1)#[CH:2].Br[C:11]1[CH:25]=[CH:24][C:14]([C:15]([C:17]2[CH:22]=[CH:21][C:20]([F:23])=[CH:19][CH:18]=2)=[O:16])=[CH:13][CH:12]=1.C(N(CC)CC)C>ClCCl>[F:9][C:6]1[CH:7]=[CH:8][C:3]([C:1]#[C:2][C:11]2[CH:12]=[CH:13][C:14]([C:15](=[O:16])[C:17]3[CH:18]=[CH:19][C:20]([F:23])=[CH:21][CH:22]=3)=[CH:24][CH:25]=2)=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(#C)C1=CC=C(C=C1)F
Step Two
Name
Quantity
27.93 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)C2=CC=C(C=C2)F)C=C1
Step Three
Name
tetrakis(triphenylphosphine)palladium[0]
Quantity
1.5 g
Type
reactant
Smiles
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring under argon for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250 mL, 3-neck, round-bottom flask equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient overnight (16 hr)
Duration
16 h
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove a white precipitate of triethylamine hydrobromide
CUSTOM
Type
CUSTOM
Details
The triethylamine solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the solids obtained
WASH
Type
WASH
Details
The resulting solution was washed with water (2×50 mL), 2% HCl (2×50 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the crude 4-fluoro-4′-(4-fluorobenzoyl)tolane was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
were obtained in a yield of 81%

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
FC1=CC=C(C=C1)C#CC1=CC=C(C=C1)C(C1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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